![molecular formula C17H12N6O2S B2819727 2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868968-15-4](/img/structure/B2819727.png)
2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
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Overview
Description
2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a triazolo-pyridazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps. One common approach starts with the preparation of the triazolo-pyridazine core, followed by the introduction of the nitrophenyl and methylsulfanyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while reduction of the nitro group will produce an amino derivative.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound features a triazolo-pyridazine core with a nitrophenyl group and a sulfanyl substituent. The synthesis typically involves multi-step reactions that may include cyclization and substitution reactions to form the triazole and pyridine rings. Specific synthetic routes can vary but often focus on optimizing yields and purity through controlled reaction conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridazine have been evaluated for their activity against various bacterial strains. In vitro studies suggest that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Properties
The potential of this compound as an anticancer agent has been investigated through various studies. For example, derivatives of triazolo-pyridazine have shown promising results in inhibiting c-Met kinase activity, which is crucial in cancer progression. One study reported that certain derivatives demonstrated moderate cytotoxicity against cancer cell lines such as A549 and MCF-7, with IC50 values indicating effective inhibition at low concentrations . This suggests a pathway for further development into therapeutic agents targeting specific cancer types.
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with biological targets effectively. Its mechanism of action may involve enzyme inhibition or modulation of cellular pathways, particularly through the nitrophenyl group, which can participate in redox reactions. This property makes it a valuable candidate for drug development aimed at inflammatory diseases and other conditions where enzyme regulation is critical.
Material Science Applications
In addition to its biological applications, the compound could be explored for use in material science. Its chemical properties may allow it to function as a precursor for advanced materials or chemical sensors. The ability to modify its structure through synthetic routes opens avenues for developing novel materials with specific electronic or optical properties.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of triazolo-pyridazine derivatives against several strains, showing promising results that warrant further investigation into their mechanism and efficacy .
- Cytotoxicity Against Cancer Cells : Research on related compounds indicated significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, suggesting that modifications to the triazolo-pyridazine scaffold could enhance anticancer activity .
- Synthesis Optimization : Various synthetic methodologies have been proposed to improve the efficiency of producing these compounds while minimizing environmental impact through green chemistry practices.
Mechanism of Action
The mechanism of action of 2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Triazolo[4,3-b]pyridazine derivatives: These compounds have a similar structure and are used in similar applications.
Uniqueness
2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a triazole ring, a pyridazine moiety, and a nitrophenyl group, which are critical for its biological activity.
Biological Activity Overview
Recent studies have shown that derivatives of triazolo-pyridazines exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its potential as an inhibitor of key biological pathways involved in disease processes.
Anticancer Activity
In vitro studies have demonstrated that triazolo-pyridazine derivatives can inhibit the proliferation of cancer cell lines. For instance:
- IC50 Values : The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of c-Met kinase activity, which is crucial in cancer cell signaling pathways. The compound showed an IC50 value of approximately 0.090 μM against c-Met kinase, indicating potent inhibitory effects comparable to established inhibitors like Foretinib .
Cell Line | IC50 Value (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
Anti-inflammatory Activity
The compound also shows promise in modulating inflammatory responses:
- Cytokine Inhibition : In a human whole-blood assay, it was found to significantly inhibit the production of IL-17A, a cytokine involved in inflammatory diseases such as psoriasis .
- Dosage Response : The inhibitory effect was dose-dependent, suggesting potential therapeutic applications in treating inflammatory conditions.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on human embryonic kidney (HEK-293) cells alongside their anticancer efficacy. The results indicated that most compounds were non-toxic to human cells while exhibiting significant anticancer properties .
- In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of the compound revealed favorable profiles that support its use in therapeutic settings. These studies included assessments of absorption and metabolism in animal models .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)13-5-3-4-12(10-13)11-26-16-8-7-15-19-20-17(22(15)21-16)14-6-1-2-9-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARADIHYBWHLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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